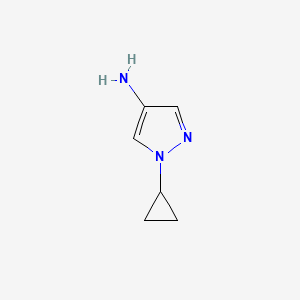
1-Cyclopropyl-1H-pyrazol-4-amine
説明
“1-Cyclopropyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H9N3 .
Synthesis Analysis
Pyrazole derivatives, such as “this compound”, are synthesized using various methods. One common method involves strategically functionalizing rings (i.e., amines, carbaldehydes, halides, etc.) and using them to form various fused systems .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a cyclopropyl group. The InChI code for this compound is1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 196.08 .科学的研究の応用
Chemistry and Heterocyclic Synthesis
1-Cyclopropyl-1H-pyrazol-4-amine is a derivative of pyrazole, a heterocyclic compound characterized by a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. The unique structure of pyrazole derivatives makes them a crucial scaffold for synthesizing various heterocyclic compounds.
Building Block for Heterocycles : Pyrazole derivatives, such as this compound, serve as valuable building blocks in the synthesis of diverse heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives allows for mild reaction conditions and versatile applications, including dye synthesis from a wide range of precursors like amines, phenols, and azacrown ethers (Gomaa & Ali, 2020).
Synthesis of Bioactive Heterocycles : Pyrazole derivatives are extensively used in organic synthesis, acting as synthons for creating bioactive heterocycles. These compounds exhibit a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihistaminic properties. The synthesis process typically involves condensation and cyclization steps, using common reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine (Dar & Shamsuzzaman, 2015).
Pharmaceutical and Medicinal Applications
Pyrazole derivatives, including this compound, exhibit significant biological and pharmacological activities, making them integral in drug design and medicinal chemistry.
Anticancer Agents : Pyrazoline, a closely related derivative, shows promising biological effects as an electron-rich nitrogen carrier. Research focusing on pyrazoline derivatives has highlighted their potential as anticancer agents, prompting an ongoing exploration in pharmaceutical chemistry (Ray et al., 2022).
Neuroprotective Properties : Pyrazoline derivatives are known for their neuroprotective properties, offering potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The stability and versatility of the pyrazoline ring structure allow for various pharmacological activities to be explored in neurodegenerative research (Ahsan et al., 2022).
Therapeutic Applications : Pyrazolines are recognized for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. They interact with various biological targets, such as cannabinoid CB1 receptors, nitric oxide synthase inhibitors, and antidiabetic agents, demonstrating the wide-ranging potential of pyrazoline-based drugs (Shaaban et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Cyclopropyl-1H-pyrazol-4-amine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to and are activated by collagens, which play a significant role in the development of fibrosis .
Mode of Action
This compound acts as a potent inhibitor of DDRs . It binds to these receptors, inhibiting their activity. This inhibition disrupts the signaling pathways that lead to the development and progression of fibrosis .
Biochemical Pathways
The inhibition of DDRs affects the downstream signaling pathways involved in the development of fibrosis. Collagens, as signaling molecules, play a crucial role in the development and feedback loop of fibrosis . By inhibiting DDRs, this compound disrupts these pathways, thereby mitigating the progression of fibrosis .
Pharmacokinetics
These properties suggest that the compound may have good bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DDRs and the disruption of collagen-mediated signaling pathways. This leads to a reduction in the progression of fibrosis . In animal models, the compound has shown promising anti-fibrotic effects, outperforming standard treatments .
特性
IUPAC Name |
1-cyclopropylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWFVSXBMWVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679569 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240567-18-3 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



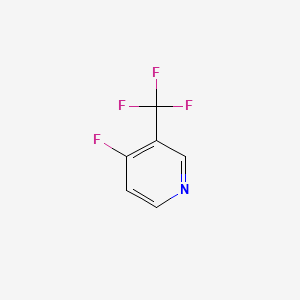

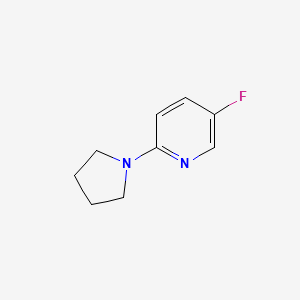

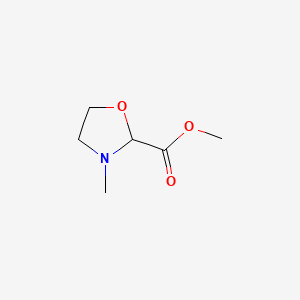

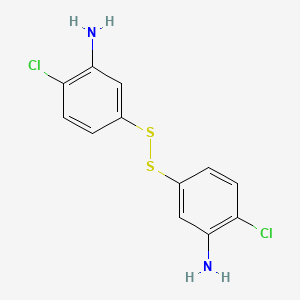
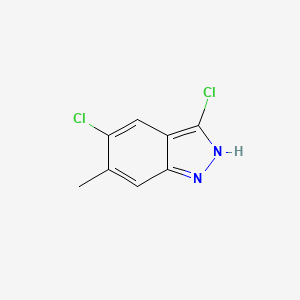

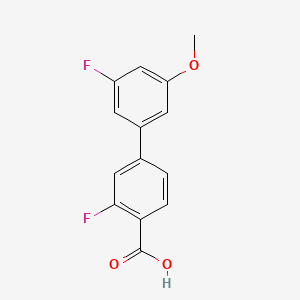
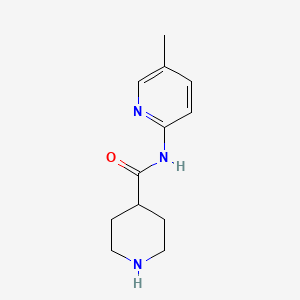
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
